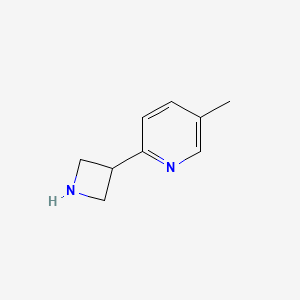

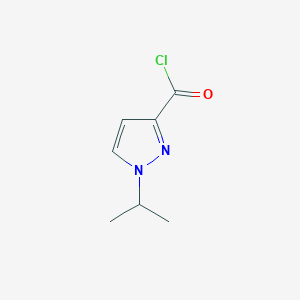

2-(Azetidin-3-yl)-5-methylpyridine

Vue d'ensemble

Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Chemical Reactions Analysis

Azetidines can undergo various chemical reactions. For instance, they can participate in the Suzuki–Miyaura cross-coupling reaction .Applications De Recherche Scientifique

Radiopharmaceutical Synthesis

2-(Azetidin-3-yl)-5-methylpyridine derivatives have been explored for potential use in radiopharmaceuticals. A notable study synthesized 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine (5d), a compound that may act as a novel ligand for nicotinic receptors. The method involved a Stille coupling reaction and presented an efficient way to automate the process for potential application in molecular imaging and radiopharmaceuticals (Karimi & Långström, 2002).

Antimicrobial Applications

Derivatives of 2-(Azetidin-3-yl)-5-methylpyridine have shown promising antimicrobial properties. For example, a synthesized compound (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine displayed acceptable antibacterial and antifungal activity, highlighting its potential in combating microbial infections (Rao, Prasad & Rao, 2013). Additionally, novel 2-azetidinons derived from pyrazin dicarboxylic acid were synthesized and showed excellent antibacterial and antifungal activities, which could be valuable in the development of new antimicrobial agents (Ayyash & Habeeb, 2019).

Enzyme Inhibitory Activity

Compounds based on the azetidine structure have been identified to inhibit specific enzymes, which can be crucial in drug design and pharmacological studies. For instance, synthesized azetidine derivatives showed significant inhibitory activity against amyloglucosidase from Aspergillus niger, indicating potential therapeutic applications in enzyme-targeted treatments (Lawande et al., 2015).

Synthesis of Heterocyclic Compounds

Azetidine and its derivatives play a pivotal role in the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. The synthesis of polyhydroxylated azetidine iminosugars from d-glucose, for example, has shown that these compounds can be used to create a wide array of bioactive molecules with potential pharmacological activities (Lawande et al., 2015). Similarly, the preparation of heteroaryloxetanes and heteroarylazetidines by Minisci reaction demonstrated the importance of azetidine structures in synthesizing complex heterocyclic systems used in drug discovery (Duncton et al., 2009).

Mécanisme D'action

Target of Action

The primary target of 2-(Azetidin-3-yl)-5-methylpyridine is the GABA (gamma-aminobutyric acid) receptors . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

2-(Azetidin-3-yl)-5-methylpyridine interacts with its targets by acting as a GABA uptake inhibitor This leads to an increase in GABAergic inhibition, which results in decreased neuronal excitability .

Biochemical Pathways

The compound affects the GABAergic pathway . By inhibiting the reuptake of GABA, it increases the concentration of GABA in the synaptic cleft. This leads to enhanced activation of GABA receptors, which in turn opens chloride channels, leading to hyperpolarization of the neuron. This makes it more difficult for the neuron to reach the threshold potential necessary to generate an action potential, thus reducing neuronal excitability .

Result of Action

The result of the action of 2-(Azetidin-3-yl)-5-methylpyridine is a decrease in neuronal excitability due to increased GABAergic inhibition . This could potentially lead to effects such as sedation, anxiolysis, and anticonvulsant effects, which are commonly associated with increased GABAergic activity.

Propriétés

IUPAC Name |

2-(azetidin-3-yl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-2-3-9(11-4-7)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWYXVQMSQSTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azetidin-3-yl)-5-methylpyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)

![[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride](/img/structure/B1405771.png)

![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)

![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)

![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)

![tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1405784.png)

![tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate](/img/structure/B1405789.png)